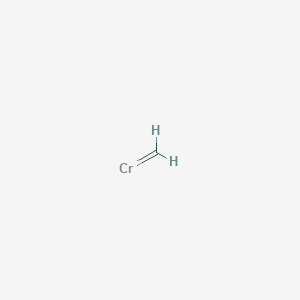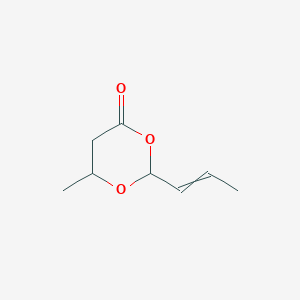![molecular formula C20H45N4O8P B14299129 Butyl 3-[2-[2-[2-[(3-butoxy-3-oxopropyl)amino]ethylamino]ethylamino]ethylamino]propanoate;phosphoric acid CAS No. 116418-66-7](/img/structure/B14299129.png)
Butyl 3-[2-[2-[2-[(3-butoxy-3-oxopropyl)amino]ethylamino]ethylamino]ethylamino]propanoate;phosphoric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 3-[2-[2-[2-[(3-butoxy-3-oxopropyl)amino]ethylamino]ethylamino]ethylamino]propanoate;phosphoric acid is a complex organic compound that belongs to the class of esters and phosphoric acid derivatives This compound is characterized by its intricate structure, which includes multiple amino and butoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 3-[2-[2-[2-[(3-butoxy-3-oxopropyl)amino]ethylamino]ethylamino]ethylamino]propanoate;phosphoric acid involves multiple steps, typically starting with the preparation of the ester component. The esterification process involves the reaction of a carboxylic acid with an alcohol, in this case, butanol, in the presence of an acid catalyst. The resulting ester is then subjected to further reactions to introduce the amino groups and the phosphoric acid moiety.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale esterification followed by sequential amination and phosphorylation steps. The process would require precise control of reaction conditions, including temperature, pH, and the use of appropriate catalysts to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Butyl 3-[2-[2-[2-[(3-butoxy-3-oxopropyl)amino]ethylamino]ethylamino]ethylamino]propanoate;phosphoric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically require controlled conditions, including specific temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Butyl 3-[2-[2-[2-[(3-butoxy-3-oxopropyl)amino]ethylamino]ethylamino]ethylamino]propanoate;phosphoric acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying ester and phosphoric acid chemistry.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Butyl 3-[2-[2-[2-[(3-butoxy-3-oxopropyl)amino]ethylamino]ethylamino]ethylamino]propanoate;phosphoric acid involves its interaction with molecular targets through its amino and ester groups. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The compound may act as an inhibitor or activator of specific enzymes, depending on its binding affinity and the nature of the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
Butyl propanoate: A simpler ester with similar structural features but lacking the amino and phosphoric acid groups.
Phosphoric acid esters: Compounds with similar phosphoric acid moieties but different ester components.
Amino esters: Compounds with amino groups attached to ester structures.
Uniqueness
Butyl 3-[2-[2-[2-[(3-butoxy-3-oxopropyl)amino]ethylamino]ethylamino]ethylamino]propanoate;phosphoric acid is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering versatility that simpler compounds may lack.
Propiedades
Número CAS |
116418-66-7 |
|---|---|
Fórmula molecular |
C20H45N4O8P |
Peso molecular |
500.6 g/mol |
Nombre IUPAC |
butyl 3-[2-[2-[2-[(3-butoxy-3-oxopropyl)amino]ethylamino]ethylamino]ethylamino]propanoate;phosphoric acid |
InChI |
InChI=1S/C20H42N4O4.H3O4P/c1-3-5-17-27-19(25)7-9-21-11-13-23-15-16-24-14-12-22-10-8-20(26)28-18-6-4-2;1-5(2,3)4/h21-24H,3-18H2,1-2H3;(H3,1,2,3,4) |
Clave InChI |
BNKSNABLEVMMFN-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)CCNCCNCCNCCNCCC(=O)OCCCC.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


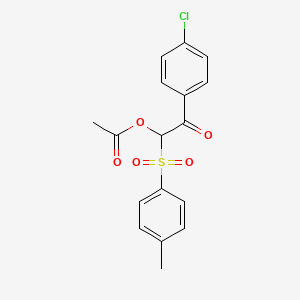
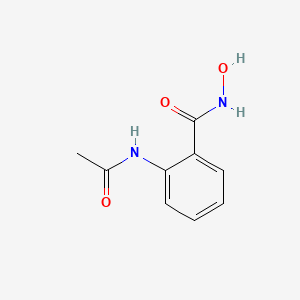
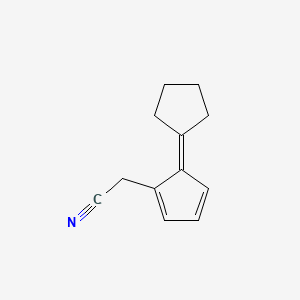
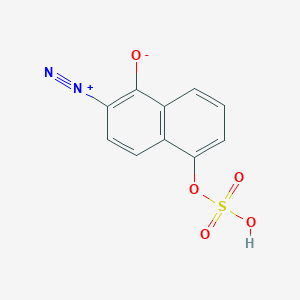
![{4-[(4-Isocyanatophenyl)methyl]phenyl}carbamic acid](/img/structure/B14299073.png)
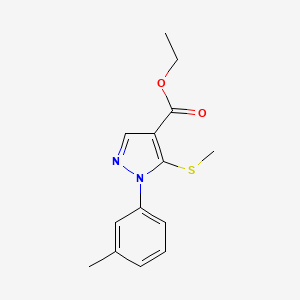
![2-[Bis(2-chloroethyl)amino]ethyl 1H-indole-3-carboxylate](/img/structure/B14299093.png)
![({1-[(Butan-2-yl)oxy]-3-chloropropan-2-yl}oxy)(trimethyl)silane](/img/structure/B14299105.png)
![2-[3-(4-Chlorophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14299106.png)



